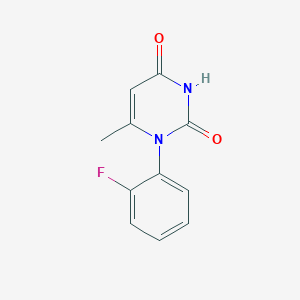![molecular formula C11H12ClNO4 B4964238 methyl N-[(4-chlorophenoxy)acetyl]glycinate](/img/structure/B4964238.png)
methyl N-[(4-chlorophenoxy)acetyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(4-chlorophenoxy)acetyl]glycinate, also known as glyphosate, is a widely used herbicide that was first introduced in 1974. It is a non-selective herbicide that is used to control weeds in a variety of crops, including soybeans, corn, and cotton. Glyphosate is one of the most commonly used herbicides worldwide due to its effectiveness, low toxicity, and low cost.
Mécanisme D'action
Glyphosate works by inhibiting the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the production of aromatic amino acids in plants. This inhibition leads to the accumulation of shikimate, which disrupts the normal metabolic processes of the plant and ultimately leads to its death.
Biochemical and Physiological Effects
Glyphosate has been shown to have a low toxicity to humans and animals, with no evidence of carcinogenicity or reproductive toxicity. However, there is some evidence to suggest that methyl N-[(4-chlorophenoxy)acetyl]glycinate may have negative impacts on soil microorganisms and non-target plants.
Avantages Et Limitations Des Expériences En Laboratoire
Glyphosate is a widely used herbicide in laboratory experiments due to its effectiveness and low cost. However, it is important to note that methyl N-[(4-chlorophenoxy)acetyl]glycinate may have unintended effects on non-target organisms and should be used with caution.
Orientations Futures
There are several areas of research that are currently being explored with regard to methyl N-[(4-chlorophenoxy)acetyl]glycinate. These include the development of new formulations that are more effective against resistant weeds, the investigation of this compound's impact on non-target organisms, and the development of alternative herbicides that are more environmentally friendly. Additionally, there is ongoing research into the potential health effects of this compound exposure in humans and animals.
In conclusion, this compound is a widely used herbicide that has been extensively studied for its effectiveness and environmental impact. While it has been found to have a low toxicity to humans and animals, there is ongoing research into its potential impact on non-target organisms and the environment. As research continues, it is important to balance the benefits of this compound with its potential risks and limitations.
Méthodes De Synthèse
Glyphosate is synthesized through a multistep process that involves the reaction of glycine with formaldehyde and a phosphorous acid derivative. The resulting intermediate is then reacted with a chlorinated aromatic compound to form methyl N-[(4-chlorophenoxy)acetyl]glycinate. This process has been optimized over the years to improve yield and reduce waste.
Applications De Recherche Scientifique
Glyphosate has been extensively studied for its effectiveness in controlling weeds and its impact on the environment. It has been shown to have a high degree of efficacy in controlling a wide variety of weeds, including those that are resistant to other herbicides. Additionally, methyl N-[(4-chlorophenoxy)acetyl]glycinate has been found to have a low environmental impact due to its low toxicity and rapid degradation in soil.
Propriétés
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-16-11(15)6-13-10(14)7-17-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBKRBIUNOFSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)COC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)

![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)

![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)


![1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine](/img/structure/B4964217.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4964223.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4964231.png)
![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964234.png)
![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(2-thienyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B4964270.png)